4-Chlorobenzyl Alcohol-d6
Description
Significance of Isotopic Labeling in Contemporary Chemical Sciences
Isotopic labeling is a powerful technique that involves the incorporation of isotopes, which are atoms of the same element with different numbers of neutrons, into molecules to trace their journey through chemical reactions or biological systems. studysmarter.co.ukwikipedia.org This method allows scientists to unravel complex reaction mechanisms, study metabolic pathways, and quantify compounds with high precision. studysmarter.co.ukwikipedia.org By replacing a specific atom with its isotopic form, researchers can track the molecule's behavior without significantly altering its chemical properties. wikipedia.orgmusechem.com This ability to distinguish labeled from unlabeled molecules is achieved through various analytical methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. musechem.com The insights gained from isotopic labeling are crucial for advancements in diverse fields such as drug discovery, metabolomics, and environmental science. studysmarter.co.ukmusechem.comsilantes.com
Role of Deuterium (B1214612) in Stable Isotope Labeling Techniques
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, plays a pivotal role in stable isotope labeling. scielo.org.mxcreative-proteomics.com Its greater mass compared to protium (B1232500) (the common isotope of hydrogen) leads to a stronger chemical bond, a phenomenon that can be exploited in various research applications. scielo.org.mx This increased bond strength, known as the kinetic isotope effect, can enhance the metabolic stability of drug molecules, leading to improved pharmacokinetic properties. musechem.comsymeres.com
Deuterium-labeled compounds are extensively used as internal standards in mass spectrometry. musechem.comthalesnano.com Their distinct mass signature allows for the precise quantification of target analytes in complex biological matrices, a critical aspect of pharmacokinetic and pharmacodynamic studies. musechem.comthalesnano.com Furthermore, deuterium labeling is invaluable in NMR spectroscopy for elucidating molecular structures and studying hydrogen exchange reactions. creative-proteomics.comthalesnano.com The synthesis of deuterated compounds can be achieved through several methods, including direct hydrogen/deuterium exchange reactions and the use of deuterated precursors in chemical synthesis. symeres.comhwb.gov.in
Overview of 4-Chlorobenzyl Alcohol-d6 as a Research Probe and Internal Standard
This compound is a deuterated analog of 4-Chlorobenzyl Alcohol. pharmaffiliates.com In this compound, six hydrogen atoms have been replaced with deuterium atoms. This isotopic substitution makes it a valuable tool in specific research applications, primarily as an internal standard for quantitative analysis using mass spectrometry. thalesnano.comnih.gov Its chemical similarity to the non-deuterated (protiated) form, 4-Chlorobenzyl Alcohol, allows it to mimic the behavior of the analyte during sample preparation and analysis, while its different mass allows for its distinct detection.
Research applications have noted the use of deuterated compounds to improve the reliability of gas chromatography-mass spectrometry (GC-MS) trace determinations through reverse isotope dilution analysis. nih.gov Specifically, isotopically labeled analogs like this compound are crucial in the preparation of certain kinase inhibitors, where precise quantification and reaction monitoring are essential. pharmaffiliates.com
Properties
Molecular Formula |
C₇HD₆ClO |
|---|---|
Molecular Weight |
148.62 |
Synonyms |
p-Chlorobenzyl Alcohol-d6; 4-Chlorobenzenemethanol-d6; 4-Chlorobenzyl Alcohol-d6; 4-Chlorophenylmethanol-d6; NSC 5286-d6; p-Chlorotoluol-d6 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chlorobenzyl Alcohol D6
Strategies for Deuterium (B1214612) Incorporation in Aromatic Alcohols
The introduction of deuterium into aromatic alcohols can be achieved through several distinct synthetic strategies. The choice of method depends on the desired labeling pattern—whether the deuterium is to be incorporated into the aromatic ring, the benzylic position, or both.
One of the most direct methods for synthesizing α,α-dideuterio benzyl (B1604629) alcohols involves the reductive deuteration of corresponding carboxylic acid derivatives. researchgate.net This "bottom-up" approach builds the deuterated moiety from a suitable precursor using a deuterium-donating reducing agent.
Classic methods in this category often employ powerful but expensive and pyrophoric reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄) to reduce aldehydes, ketones, or esters. researchgate.netresearchgate.net These strong reducing agents can generate significant hazardous waste, making the process costly. researchgate.net
More recent advancements have introduced milder and more selective reagents. A notable example is the use of samarium(II) iodide (SmI₂) in combination with deuterium oxide (D₂O). organic-chemistry.orgdntb.gov.ua This system facilitates a single-electron transfer (SET) reductive deuteration of aromatic esters to yield α,α-dideuterio benzyl alcohols. The method is operationally simple, demonstrates excellent functional group tolerance, and achieves high levels of deuterium incorporation (>95%). organic-chemistry.org For the synthesis of 4-Chlorobenzyl alcohol-d2 (specifically at the benzylic position), this would involve the reduction of a 4-chlorobenzoic acid ester.
| Method | Precursor | Deuterium Source / Reagent | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|---|---|
| Classic Reductive Deuteration | 4-Chlorobenzaldehyde or 4-Chlorobenzoic acid ester | LiAlD₄ or NaBD₄ | Well-established method | Expensive, pyrophoric reagents, hazardous waste | researchgate.netresearchgate.net |
| Single-Electron Transfer (SET) Reductive Deuteration | 4-Chlorobenzoic acid ester | SmI₂ / D₂O | High deuterium incorporation (>95%), mild conditions, good functional group tolerance | Requires specific lanthanide reagents | organic-chemistry.orgdntb.gov.ua |
Hydrogen-Deuterium Exchange (HDX) is a process where hydrogen atoms on a molecule are swapped for deuterium atoms from a deuterium source, such as D₂O. nih.gov For aromatic systems, this typically proceeds through an electrophilic aromatic substitution mechanism, catalyzed by strong acids. nih.gov
Commonly used systems for deuterating the aromatic ring involve a deuterated mineral acid catalyst like DCl or D₂SO₄ in D₂O. nih.govyoutube.com Under these conditions, the pi electrons of the benzene (B151609) ring attack a deuteron (B1233211) (D⁺), and subsequent removal of a proton (H⁺) restores aromaticity, resulting in a deuterated ring. youtube.com The use of deuterated trifluoroacetic acid (CF₃COOD) has also been shown to be a versatile and effective agent for this purpose. nih.gov This strategy would be employed to synthesize ring-deuterated 4-Chlorobenzyl alcohol-d4. A key challenge with acid-catalyzed HDX is achieving high regioselectivity, as the substitution pattern is directed by the existing substituents on the ring. nih.govmdpi.com
| Reagent System | Mechanism | Typical Application | Reference |
|---|---|---|---|
| D₂SO₄ / D₂O | Electrophilic Aromatic Substitution | Perdeuteration of the aromatic ring | youtube.com |
| DCl / D₂O | Electrophilic Aromatic Substitution | Deuteration of electron-rich aromatic systems | nih.gov |
| CF₃COOD | Electrophilic Aromatic Substitution | Versatile deuterating agent for various aromatic systems | nih.gov |
Achieving selective deuteration exclusively at the benzylic C-H position without affecting the aromatic ring is a significant synthetic challenge, often addressed using transition-metal catalysis. The benzylic position is a frequent site of metabolic oxidation in drug molecules, making targeted deuteration at this site a key strategy for drug optimization.
Several catalytic systems have been developed for this purpose:
Palladium Catalysis : A protocol using a palladium catalyst with deuterium gas (D₂) as the isotope donor has been reported for the chemoselective deuteration of benzylic C-H bonds. A key advantage of this method is that deuterium is incorporated exclusively at the benzylic position with no scrambling onto the aromatic ring. nih.gov
Ruthenium Catalysis : Commercially available ruthenium pincer catalysts (e.g., Ru-MACHO) have been used with D₂O as the deuterium source for the selective α-deuteration of aromatic benzylic alcohols. researchgate.netnih.gov These reactions proceed under relatively mild heating and achieve high deuterium incorporation (≥95%). researchgate.net
Palladium Single-Atom Catalysis : Recent research has utilized palladium single-atom catalysts (SACs) to achieve highly efficient α-site selective hydrogen-deuterium exchange on benzyl alcohol compounds under mild conditions. This approach offers a new method that avoids harsh reagents and provides excellent site selectivity.
| Catalyst System | Deuterium Source | Selectivity | Key Features | Reference |
|---|---|---|---|---|
| Palladium Catalyst / TBHP | Deuterium Gas (D₂) | Exclusive benzylic deuteration | No scrambling on the aromatic ring | nih.gov |
| Ruthenium Pincer Catalyst (Ru-MACHO) / KOtBu | Deuterium Oxide (D₂O) | Selective α-deuteration | High incorporation (≥95%) with low catalyst loading | researchgate.netnih.gov |
| Palladium Single-Atom Catalyst (Pd SAC) | Not specified | α-site selective HDE | High efficiency and broad substrate tolerance under mild conditions |
Reaction Pathway Elucidation in Deuterated Synthesis
Deuterium-labeled compounds are invaluable tools for investigating and proving reaction mechanisms. thalesnano.comsimsonpharma.com By strategically placing a deuterium "label" within a molecule, chemists can trace its path through a chemical transformation, confirming the proposed reaction pathway and identifying any unexpected rearrangements or side reactions.
In the synthesis of 4-Chlorobenzyl Alcohol-d6, elucidating the reaction pathway is crucial to ensure the deuterium is incorporated at the intended positions. For example, when using a ruthenium-catalyzed H/D exchange for benzylic deuteration, mechanistic studies indicate a pathway involving dehydrogenation of the alcohol to an intermediate aldehyde, followed by reduction by a deuterated ruthenium complex. researchgate.net Tracking the deuterium confirms this sequence.
Furthermore, the kinetic isotope effect (KIE)—the change in reaction rate upon isotopic substitution—can be exploited. A C-D bond is stronger than a C-H bond, and its cleavage is slower. This effect can be used to suppress an undesired reaction pathway, thereby increasing the selectivity and yield of the desired product. princeton.edu By analyzing the distribution of deuterium in the final product and any byproducts, researchers can confirm that the deuteration occurred via the intended mechanism and rule out competing pathways like isotope scrambling.
Optimization of Deuteration Efficiency and Isotopic Purity
A primary goal in synthesizing deuterated compounds is to achieve the highest possible isotopic purity, with minimal presence of under- or over-deuterated species. nih.gov The optimization of reaction conditions is paramount to maximizing deuteration efficiency and ensuring the isotopic integrity of the final product.
Key parameters that are typically tuned during the optimization process include:
Catalyst Loading : The amount of catalyst can influence both the rate and selectivity of the deuteration.
Reaction Temperature and Time : Mild heating is often sufficient for high deuterium incorporation, but conditions must be controlled to prevent side reactions or decomposition. researchgate.netnih.gov
Deuterium Source : The choice between D₂ gas and D₂O can significantly impact the reaction scope and outcome. nih.gov
Solvent and Base : The selection of solvent and, if applicable, a base can affect substrate solubility and catalyst activity.
Assessing the isotopic purity of the synthesized compound is a critical step that informs the optimization process. While traditional methods like NMR spectroscopy are useful, they can be challenging for quantifying mixtures of isotopologues. nih.gov Advanced analytical techniques are therefore employed for precise characterization:
High-Resolution Mass Spectrometry (HR-MS) : LC-ESI-HR-MS can be used to record full scan mass spectra, from which the isotopic ions can be extracted and integrated to calculate the isotopic enrichment with high accuracy. rsc.org
Molecular Rotational Resonance (MRR) Spectroscopy : MRR is a powerful technique that identifies compounds based on their unique moments of inertia. It can precisely determine the isotopic purity of each distinct isotopomer in a mixture, providing detailed feedback that allows for the fine-tuning of reaction conditions to minimize off-target products and eliminate deuterium scrambling. nih.govacs.org
By systematically adjusting reaction parameters and using precise analytical feedback, the synthesis can be optimized to produce this compound with high chemical and isotopic purity.
| Analytical Technique | Information Provided | Role in Optimization | Reference |
|---|---|---|---|
| NMR Spectroscopy | Confirms structural integrity and positions of labeled atoms | Provides initial assessment of deuteration sites | rsc.org |
| High-Resolution Mass Spectrometry (HR-MS) | Calculates overall isotopic enrichment (% D incorporation) | Quantifies the efficiency of the deuteration reaction | rsc.org |
| Molecular Rotational Resonance (MRR) Spectroscopy | Precisely determines the purity of each individual isotopomer | Identifies and quantifies impurities (under-, over-, mis-deuteration) to guide fine-tuning of the synthesis | nih.govacs.org |
Advanced Spectroscopic Characterization of 4 Chlorobenzyl Alcohol D6
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Quantification and Positional Analysis
NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. In the case of isotopically labeled compounds, specific NMR techniques can provide direct evidence of deuterium incorporation, quantify the level of enrichment, and confirm the positions of the deuterium atoms within the molecular structure.
In ¹H NMR spectroscopy, the deuterium nucleus (²H) is essentially "silent" under the conditions used for proton observation. studymind.co.uk Consequently, an ideal, 100% enriched sample of 4-Chlorobenzyl alcohol-d6 would produce no signals in the ¹H NMR spectrum. However, in practice, isotopic labeling is rarely perfect, resulting in the presence of residual protium (B1232500) (¹H) atoms in the sample. The analysis of these minor signals provides crucial information.
The ¹H NMR spectrum of non-deuterated 4-Chlorobenzyl alcohol typically displays characteristic signals corresponding to the aromatic protons and the benzylic methylene protons. rsc.org Any residual protium in a sample of this compound will appear at these same chemical shifts. The presence of the expected multiplet patterns, even at extremely low intensities, confirms that the fundamental carbon skeleton of the 4-chlorobenzyl alcohol molecule has been maintained during the deuteration process.
Furthermore, by integrating the area of these residual proton signals against a known concentration of an internal standard, the percentage of non-deuterated and partially deuterated species can be calculated, providing a quantitative measure of the isotopic purity.
Table 1: Expected ¹H NMR Chemical Shifts for Residual Protons in this compound Data corresponds to the non-deuterated analog, observed in CDCl₃ solvent. rsc.org
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₄) | 7.28 - 7.34 | Multiplet |
| Methylene (CH₂) | 4.67 | Doublet |
| Hydroxyl (OH) | 1.73 - 1.76 | Multiplet |
¹³C NMR spectroscopy provides a detailed map of the carbon framework of a molecule. When a proton is replaced by a deuterium atom, it induces small but measurable changes in the chemical shifts of the nearby carbon atoms, an effect known as the Deuterium Isotope Effect. huji.ac.ilnih.gov These effects are valuable for confirming the sites of deuteration.
Typically, the substitution of ¹H with ²H causes the signal of the directly attached carbon (one-bond isotope effect, ¹J C-D) to shift upfield (to a lower ppm value) and to split into a multiplet due to carbon-deuterium coupling. huji.ac.il Carbons that are two or more bonds away from the deuterium atom also experience smaller upfield shifts (two-bond and three-bond isotope effects). huji.ac.ilresearchgate.net
For this compound, the ¹³C NMR spectrum is expected to show:
Significant upfield shifts and splitting for the deuterated aromatic carbons and the benzylic methylene carbon compared to the non-deuterated compound. rsc.orgchemicalbook.com
Smaller, but still potentially observable, upfield shifts for the non-deuterated quaternary carbons in the aromatic ring.
The observation of these specific shifts and coupling patterns provides definitive evidence for the location of the deuterium labels on both the aromatic ring and the benzylic position.
Table 2: Comparison of ¹³C NMR Chemical Shifts for 4-Chlorobenzyl Alcohol and Expected Shifts for this compound Non-deuterated data observed in CDCl₃ solvent. rsc.org
| Carbon Atom | 4-Chlorobenzyl Alcohol (δ, ppm) | This compound (Expected δ, ppm) | Expected Isotope Effect |
| C-Cl | 133.5 | Slightly upfield | Small |
| C-CH₂OH | 139.3 | Slightly upfield | Small |
| Aromatic CH | 128.8, 128.4 | Upfield shifted, split | Significant |
| Methylene CH₂ | 64.7 | Upfield shifted, split | Significant |
While ¹H and ¹³C NMR provide indirect evidence of deuteration, ²H (Deuterium) NMR spectroscopy offers the most direct method for observing the deuterium nuclei. A ²H NMR experiment will show signals only for the deuterium atoms within the molecule.
In this compound, the deuterium atoms are located in two distinct chemical environments: the aromatic ring and the benzylic methylene group. Therefore, the ²H NMR spectrum is expected to show two primary signals. The chemical shifts of these signals in the ²H spectrum directly correspond to the chemical shifts of the protons they replaced in the ¹H spectrum. This technique provides unambiguous confirmation of the deuteration sites and can also be used to determine the relative amounts of deuterium at each site by integrating the signals.
Table 3: Expected ²H NMR Chemical Shifts for this compound Chemical shifts are predicted based on corresponding ¹H NMR data. rsc.org
| Deuterium Site | Expected Chemical Shift (δ, ppm) |
| Aromatic (C₆D₄) | ~7.3 |
| Methylene (CD₂) | ~4.7 |
Mass Spectrometry (MS) for Isotopic Enrichment Determination
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is exceptionally useful for analyzing isotopically labeled compounds, as it can directly measure the mass increase resulting from the incorporation of heavier isotopes like deuterium.
High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with very high precision. The molecular weight of non-deuterated 4-Chlorobenzyl alcohol (C₇H₇ClO) is approximately 142.58 g/mol . nist.gov Each replacement of a hydrogen atom (mass ≈ 1.0078 u) with a deuterium atom (mass ≈ 2.0141 u) increases the molecular weight by approximately 1.0063 u.
For this compound (C₇HD₆ClO), the expected molecular weight is approximately 148.62 g/mol . HRMS can easily distinguish this mass from the non-deuterated and partially deuterated analogs, confirming the incorporation of six deuterium atoms.
Furthermore, by analyzing the relative intensities of the molecular ion peaks corresponding to molecules with different numbers of deuterium atoms (d₀, d₁, d₂, etc.), the isotopic enrichment of the sample can be accurately determined. nih.govalmacgroup.com This method provides a detailed distribution of the isotopologues in the sample.
Table 4: Theoretical Exact Masses of 4-Chlorobenzyl Alcohol Isotopologues Calculated for the most abundant isotopes, ³⁵Cl and ¹²C.
| Isotopologue | Formula | Theoretical Exact Mass (u) |
| d₀ | C₇H₇³⁵ClO | 142.0236 |
| d₁ | C₇H₆D³⁵ClO | 143.0299 |
| d₂ | C₇H₅D₂³⁵ClO | 144.0362 |
| d₃ | C₇H₄D₃³⁵ClO | 145.0425 |
| d₄ | C₇H₃D₄³⁵ClO | 146.0488 |
| d₅ | C₇H₂D₅³⁵ClO | 147.0551 |
| d₆ | C₇HD₆³⁵ClO | 148.0614 |
In addition to analyzing the molecular ion, mass spectrometry also provides information based on the fragmentation pattern of the molecule upon ionization. The fragmentation of this compound will be analogous to its non-deuterated counterpart, but the masses of the resulting fragment ions will be shifted according to which parts of the molecule retain the deuterium labels. libretexts.org
Common fragmentation pathways for alcohols include alpha-cleavage (breaking the bond adjacent to the oxygen-bearing carbon) and dehydration (loss of a water molecule). youtube.com For 4-Chlorobenzyl alcohol, a significant fragment is often observed at m/z 77, corresponding to the phenyl cation (C₆H₅⁺), and at m/z 107, corresponding to the benzyl (B1604629) cation after loss of the chlorine atom. nih.gov
By analyzing the mass shifts in the fragmentation pattern of the d6-labeled compound, the location of the deuterium atoms can be inferred. For instance:
A fragment corresponding to the deuterated benzyl cation would confirm deuterium on the ring and/or methylene group.
The loss of a deuterated water molecule (HDO or D₂O) would point to deuterium on the hydroxyl group (if present) and the methylene group.
This detailed analysis of fragment ions provides corroborating evidence for the positional analysis performed by NMR.
Table 5: Expected m/z for Major Fragments of 4-Chlorobenzyl Alcohol and this compound Based on typical alcohol and benzyl fragmentation. libretexts.orgnih.gov
| Fragment Description | Non-deuterated (d₀) m/z | Deuterated (d₆) Expected m/z | Inference from Shift |
| [M-H₂O]⁺ | 124 | 130 ([M-D₂O]⁺) | Confirms D on methylene |
| [C₆H₄Cl]⁺ | 111 | 115 ([C₆D₄Cl]⁺) | Confirms D on aromatic ring |
| [M-Cl]⁺ | 107 | 113 ([C₆D₄CD₂OH]⁺) | Confirms D on ring and methylene |
| [C₆H₅]⁺ | 77 | 81 ([C₆D₄H]⁺) | Confirms D on aromatic ring |
Vibrational Spectroscopy (IR and Raman) in Deuterated Structural Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their characteristic vibrational modes. In the analysis of isotopically labeled compounds such as this compound, these methods offer profound insights into the effects of deuterium substitution on molecular bonds and structure. The replacement of hydrogen atoms with their heavier isotope, deuterium, induces predictable shifts in vibrational frequencies, which can be precisely identified and analyzed.
In this compound, deuterium atoms replace hydrogen atoms in the hydroxyl (-OH) and methylene (-CH2-) groups, and potentially on the aromatic ring, leading to distinct changes in the IR and Raman spectra compared to the unlabeled compound. The most significant shifts are observed for the stretching and bending vibrations directly involving the deuterium atoms.
The O-H stretching vibration in standard 4-Chlorobenzyl alcohol typically appears as a broad band in the IR spectrum around 3200-3600 cm⁻¹. Upon deuteration to an O-D group, this band shifts to a lower frequency, approximately 2400-2700 cm⁻¹, due to the increased mass of deuterium. Similarly, the C-H stretching vibrations of the methylene group, usually found in the 2850-2960 cm⁻¹ region, are replaced by C-D stretching vibrations at significantly lower wavenumbers, typically around 2100-2200 cm⁻¹.
Aromatic C-H stretching vibrations, which are observed above 3000 cm⁻¹, would also shift to lower frequencies upon deuteration of the phenyl ring (to C-D), generally appearing in the 2200-2300 cm⁻¹ range. Other vibrations, such as C-C ring stretching (around 1400-1600 cm⁻¹) and the C-Cl stretching mode (typically in the 700-800 cm⁻¹ region), are less affected by deuteration of the benzyl and hydroxyl groups, but minor shifts can occur due to changes in vibrational coupling. theaic.org
Raman spectroscopy provides complementary information. While the O-D stretch is often weak in Raman spectra, the symmetric C-D and aromatic ring vibrations can be observed with good intensity. The analysis of these isotopic shifts is not only crucial for confirming the success and location of deuteration but also aids in the precise assignment of vibrational modes, resolving ambiguities that may exist in the spectrum of the unlabeled compound.
Table 1: Comparison of Key Vibrational Frequencies for 4-Chlorobenzyl Alcohol and this compound
| Vibrational Mode | Typical Frequency Range (Non-deuterated) (cm⁻¹) | Expected Frequency Range (Deuterated, -CD₂OD) (cm⁻¹) |
|---|---|---|
| O-H Stretch | 3200-3600 | N/A |
| O-D Stretch | N/A | 2400-2700 |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| Methylene C-H Stretch | 2850-2960 | N/A |
| Methylene C-D Stretch | N/A | 2100-2200 |
| Aromatic C=C Stretch | 1400-1600 | 1400-1600 |
| C-O Stretch | 1000-1200 | 950-1150 |
Electronic Spectroscopy (UV-Vis) for Aromatic Chromophore Characterization
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to characterize the electronic transitions within a molecule, particularly those involving chromophores. In this compound, the primary chromophore is the 4-chlorophenyl group. This aromatic system contains π-electrons that can be excited from lower energy bonding (π) molecular orbitals to higher energy anti-bonding (π*) molecular orbitals.
The UV-Vis spectrum of 4-Chlorobenzyl alcohol is characteristic of a substituted benzene (B151609) ring. It typically exhibits strong absorption bands in the ultraviolet region. The main absorption is attributed to the π → π* transitions of the aromatic ring. For benzenoid molecules, these transitions often result in absorption maxima in the range of 260-280 nm. researchgate.net The presence of the chlorine atom and the hydroxymethyl group as substituents on the benzene ring can cause a slight shift (bathochromic or hypsochromic) of these absorption bands and may affect their intensity compared to unsubstituted benzene.
The isotopic substitution of hydrogen with deuterium in the benzyl alcohol moiety (forming this compound) has a negligible effect on the electronic transitions of the aromatic chromophore. The energies of the π and π* orbitals are determined by the electronic structure of the conjugated system of the benzene ring and the chlorine substituent. Since deuterium is electronically identical to hydrogen, its substitution does not alter the energies of these molecular orbitals. Consequently, the λmax (wavelength of maximum absorbance) values for the π → π* transitions remain virtually unchanged between the deuterated and non-deuterated forms of the compound.
This principle allows UV-Vis spectroscopy to be a reliable method for quantifying the concentration of 4-Chlorobenzyl alcohol, regardless of its isotopic composition, by monitoring the absorbance at its characteristic λmax. The technique confirms that the fundamental electronic properties of the aromatic chromophore are preserved upon deuteration.
Table 2: Typical UV-Vis Absorption Data for the 4-Chlorobenzyl Chromophore
| Transition Type | Typical λmax | Molar Absorptivity (ε) | Solvent |
|---|
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 4-Chlorobenzyl Alcohol |
| This compound |
Applications in Quantitative Analytical Chemistry
Method Development and Validation with 4-Chlorobenzyl Alcohol-d6 as an Internal Standard
The development and validation of robust analytical methods are critical for ensuring the quality and reliability of quantitative data. The use of this compound as an internal standard is integral to this process, addressing several key aspects of method performance.
Biological and environmental samples are inherently complex, containing a multitude of components that can interfere with the analysis of the target analyte. This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification. By adding a known amount of this compound to the sample at the beginning of the workflow, any variations in signal intensity due to matrix effects will affect both the analyte and the internal standard similarly. The ratio of the analyte signal to the internal standard signal is then used for quantification, effectively normalizing for these matrix-induced variations and improving the accuracy of the measurement.
| Parameter | Without Internal Standard | With this compound |
| Matrix Effect | High variability in analyte signal | Minimized variability, improved accuracy |
| Data Reliability | Potentially compromised | Significantly enhanced |
In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), variations in injection volume, ionization efficiency, and detector response can introduce imprecision and inaccuracy. This compound co-elutes with the unlabeled analyte, experiencing the same experimental conditions. By normalizing the analyte's response to that of the deuterated internal standard, these variations can be effectively compensated for, leading to a significant improvement in the precision and accuracy of the analytical results.
| Analytical Technique | Challenge | Role of this compound |
| LC-MS | Ion suppression/enhancement, variable spray efficiency | Normalizes signal, corrects for ionization variability |
| GC-MS | Injection port discrimination, detector drift | Compensates for instrumental variations |
Calibration Strategies Employing Deuterated Standards
The construction of a reliable calibration curve is fundamental to quantitative analysis. When using this compound, a constant amount is added to each calibration standard, quality control sample, and unknown sample. The calibration curve is then generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. This approach ensures that any systematic errors introduced during the analytical process are accounted for, resulting in a more robust and accurate calibration model.
Quantitative Determination of Analytes in Chemical and Biological Systems
The application of this compound as an internal standard enables the precise and accurate quantification of target analytes in a variety of chemical and biological matrices. Its use is particularly advantageous when dealing with low analyte concentrations or complex sample matrices where high accuracy is paramount.
In in vitro quantitative bioanalytical assays, such as those used in drug metabolism and pharmacokinetic studies, the accurate determination of analyte concentrations is crucial. The use of this compound helps to overcome the challenges associated with complex biological matrices like plasma, urine, and tissue homogenates. By compensating for matrix effects and other sources of variability, it ensures that the measured concentrations accurately reflect the true values, providing reliable data for critical decision-making in research and development.
Mechanistic and Pathway Elucidation Studies Utilizing 4 Chlorobenzyl Alcohol D6
Investigating Reaction Mechanisms via Deuterium (B1214612) Kinetic Isotope Effects
The deuterium kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom (H) at a reactive site is replaced by a deuterium atom (D). wikipedia.orgprinceton.edu This effect is a cornerstone for probing reaction mechanisms, particularly for determining whether a carbon-hydrogen bond is broken in the rate-determining step of a reaction. princeton.edu The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond; consequently, more energy is required to break it, leading to a slower reaction rate. wikipedia.organsto.gov.au
In studies involving 4-Chlorobenzyl alcohol-d6, the KIE is expressed as the ratio of the rate constant for the reaction of the non-deuterated isotopologue (kH) to that of the deuterated one (kD). A primary KIE value (kH/kD) significantly greater than 1 (typically in the range of 2-7 for C-H bond cleavage) is strong evidence that the benzylic C-H bond is broken during the rate-limiting step. princeton.eduorientjchem.orgbibliomed.org
For example, the oxidation of benzyl (B1604629) alcohols to their corresponding aldehydes is a well-studied transformation. By comparing the oxidation rate of 4-chlorobenzyl alcohol with that of this compound, researchers can deduce the mechanism. A substantial KIE would support a mechanism involving the cleavage of the C-H bond at the alcohol-bearing carbon in the slowest step, such as a hydride transfer or a hydrogen atom transfer. orientjchem.orgacs.orgresearchgate.net Conversely, a KIE value close to 1 would suggest that C-H bond cleavage is not part of the rate-determining step.
| Oxidizing Agent | Observed kH/kD | Mechanistic Implication |
|---|---|---|
| Chromium(VI) | ~6.0 | C-H bond cleavage is the rate-determining step, consistent with a hydride transfer mechanism. orientjchem.orgacs.org |
| Imidazolium Fluorochromate (IFC) | 5.86 | Indicates a substantial primary kinetic isotope effect, confirming the cleavage of the α-C-H bond in the rate-determining step. bibliomed.org |
| Potassium tert-butoxide | 5.2 | A significant KIE measured for the overall transformation suggests that deprotonation is the rate-determining step. researchgate.net |
| Hypothetical Enzyme Catalyst | 1.1 | C-H bond cleavage is not the rate-determining step; another step, like substrate binding or product release, is slower. |
Tracing Metabolic Transformations of Chlorobenzyl Derivatives (in vitro microsomal studies)
In vitro studies using liver microsomes are a fundamental part of drug discovery and toxicology, providing critical insights into the metabolic fate of xenobiotics. nih.govnih.gov Human liver microsomes (HLM) contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) oxidases. nih.govnih.gov In this context, this compound is an invaluable tool for studying the biotransformation of chlorobenzyl compounds.
When studying the metabolism of 4-chlorobenzyl alcohol, its deuterated analogue, this compound, is used as a tracer. Both the parent compound and its deuterated version are incubated with HLM, and the resulting mixture is analyzed, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov
The deuterium atoms act as a stable isotopic label. Any metabolite formed from this compound will retain some or all of the deuterium atoms, resulting in a characteristic mass shift compared to the corresponding metabolite from the non-deuterated parent. This "mass tag" allows for the unambiguous identification of drug-related metabolites against the complex biological background of the microsomal matrix. mdpi.com
Common metabolic pathways for benzyl alcohol derivatives include oxidation of the alcohol to the corresponding aldehyde and then to a carboxylic acid (benzoic acid derivative). nih.govsigmaaldrich.com Other potential pathways include aromatic hydroxylation. Using this compound helps confirm these pathways by identifying the deuterated products.
| Metabolite | Biotransformation Pathway | Expected Mass of Non-Deuterated Metabolite ([M-H]⁻) | Expected Mass of Deuterated-d6 Metabolite ([M-H]⁻) |
|---|---|---|---|
| 4-Chlorobenzaldehyde | Oxidation | 139.00 | 144.03 |
| 4-Chlorobenzoic acid | Oxidation | 155.00 | 160.03 |
Metabolic stability refers to the susceptibility of a compound to biotransformation by metabolic enzymes and is a key parameter in determining a drug's half-life and clearance. ansto.gov.aunih.gov In these assays, the rate of disappearance of a compound is monitored over time upon incubation with an enzyme system like HLM. ansto.gov.au
This compound plays two crucial roles in these assessments:
As an Internal Standard: Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative LC-MS/MS analysis. mdpi.comkcasbio.comclearsynth.com this compound is added at a known concentration to the experimental samples. Because it has nearly identical chemical and physical properties to the analyte (4-chlorobenzyl alcohol), it co-elutes chromatographically and experiences similar extraction recovery and matrix effects (ion suppression or enhancement). kcasbio.comresearchgate.net By measuring the ratio of the analyte's signal to the internal standard's signal, precise and accurate quantification of the metabolic degradation of 4-chlorobenzyl alcohol can be achieved. clearsynth.com
To Probe Metabolic Sites: The deuterium kinetic isotope effect can be exploited to enhance metabolic stability. If the benzylic C-H bonds are a primary site of metabolic attack (e.g., by CYP-mediated oxidation), replacing them with stronger C-D bonds can slow this reaction significantly. ansto.gov.au By comparing the metabolic stability of 4-chlorobenzyl alcohol with this compound, researchers can confirm the metabolic liability of the benzylic position. A significantly longer half-life for the deuterated compound indicates that benzylic oxidation is a major clearance pathway.
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Interpretation |
|---|---|---|---|
| 4-Chlorobenzyl alcohol | 15 | 46.2 | The compound is readily metabolized by HLM. |
| This compound | 60 | 11.6 | The increased half-life and lower clearance indicate that oxidation at the deuterated benzylic position is a major metabolic pathway (demonstrates a metabolic KIE). |
Elucidating Chemical Degradation Pathways of 4-Chlorobenzyl Alcohol Analogues
Beyond enzymatic metabolism, compounds can undergo chemical degradation, which can affect their stability, shelf-life, and toxicological profile. Isotopic labeling is a valuable technique for studying these non-biological degradation pathways.
By subjecting this compound to specific chemical conditions (e.g., strong oxidizers, high pH, UV light, reactive chemical species), researchers can trace the formation of degradation products. mdpi.com Similar to its use in metabolism studies, the deuterium label provides a clear signature to track the fate of the parent molecule using mass spectrometry. This allows for the differentiation of true degradants from artifacts or impurities in the reaction mixture. For instance, studies on the reaction of benzyl alcohol with atomic chlorine have shown the formation of products like benzyl chloride, dibenzyl ether, and various chlorinated benzyl alcohols. mdpi.com Using a deuterated analogue would help confirm the origin of these products and elucidate the reaction sequence with greater certainty.
| Degradation Product | Potential Degradation Pathway | Expected Mass of Non-Deuterated Product | Expected Mass of Deuterated-d6 Product |
|---|---|---|---|
| 4-Chlorobenzyl chloride | Reaction with HCl | 160.01 | 165.04 |
| Bis(4-chlorobenzyl) ether | Self-condensation | 266.04 | 276.10 |
Computational and Theoretical Investigations of 4 Chlorobenzyl Alcohol D6
Density Functional Theory (DFT) Calculations for Deuterated Molecular Structures and Energetics
Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic structure and energetics of molecules. For a deuterated compound like 4-Chlorobenzyl Alcohol-d6, DFT calculations would be instrumental in elucidating the subtle yet significant effects of deuterium (B1214612) substitution.
The primary impact of deuteration on molecular structure is the slight shortening of the C-D bond compared to the C-H bond. This is a consequence of the lower zero-point vibrational energy (ZPVE) of the heavier deuterium atom. DFT calculations can precisely model this bond length contraction. Furthermore, these calculations can provide key energetic data, as outlined in the hypothetical data table below, which showcases the kind of information that could be obtained from such a study.
| Property | Calculated Value (Hypothetical) | Unit |
|---|---|---|
| Zero-Point Vibrational Energy (ZPVE) | - | kJ/mol |
| Total Electronic Energy | - | Hartree |
| Enthalpy of Formation | - | kJ/mol |
| Gibbs Free Energy of Formation | - | kJ/mol |
Note: The table above is for illustrative purposes only, as specific computational data for this compound is not available in the reviewed literature.
Spectroscopic Property Prediction and Validation
Computational chemistry offers robust methods for predicting various spectroscopic properties, which can then be validated against experimental data. For this compound, the prediction of NMR and IR spectra would be particularly valuable.
Deuterium substitution significantly alters the vibrational frequencies in an IR spectrum, with C-D stretching and bending vibrations appearing at lower wavenumbers than their C-H counterparts. DFT calculations can accurately predict these shifts. Similarly, the replacement of protons with deuterons in the benzyl (B1604629) group would lead to distinct changes in the 1H and 13C NMR spectra. While deuterium itself is NMR active, it is often not directly observed in standard 1H NMR. Its presence, however, influences the chemical shifts of neighboring nuclei, an effect that can be modeled computationally.
| Spectroscopic Parameter | Predicted Value (Hypothetical) | Experimental Value |
|---|---|---|
| 13C NMR Chemical Shift (C-D) | - | - |
| IR Vibrational Frequency (C-D stretch) | - | - |
Note: This table illustrates the type of data that could be generated and validated. Specific predicted and experimental values for this compound are not available in the reviewed literature.
Molecular Dynamics Simulations and Conformational Analysis of Deuterated Analogues
The increased mass of deuterium can subtly influence the dynamics of molecular motion. MD simulations can quantify these effects by analyzing trajectories to determine preferred dihedral angles and the energy barriers between different conformations. This information is crucial for understanding the molecule's behavior in different environments.
In Silico Modeling for Understanding Deuterium-Induced Stereochemical or Electronic Effects
In silico modeling can provide deeper insights into the stereochemical and electronic consequences of deuterium substitution. The slight changes in bond lengths and vibrational energies induced by deuterium can lead to measurable changes in electronic properties such as the dipole moment and molecular polarizability.
Computational models can quantify these deuterium-induced electronic effects. For instance, the electron-donating character of a C-D bond is slightly greater than that of a C-H bond, which can influence the reactivity and intermolecular interactions of the molecule. While these effects are generally small, they can be significant in certain contexts and can be effectively studied using computational methods.
Future Research Directions and Advanced Applications
Development of Novel Synthetic Routes for Site-Specific Deuteration
The synthesis of 4-Chlorobenzyl alcohol-d6, and other specifically labeled compounds, is crucial for its application in research. While traditional methods often involve multi-step syntheses using deuterated precursors, modern research is focused on developing more efficient, selective, and direct methods for deuterium (B1214612) incorporation. nih.govsimsonpharma.com The most compelling and efficient approach is direct hydrogen isotope exchange (HIE), which avoids the need for pre-functionalization of the molecule. researchgate.net
Future research in this area is centered on several key strategies:
Catalytic C-H Activation: Innovations in organometallic catalysis have enabled direct HIE at specific C-H bonds. nih.gov Research is ongoing to discover new catalysts, particularly those based on non-precious metals, that can regioselectively deuterate C(sp³)─H and C(sp²)─H bonds in complex molecules under mild conditions. researchgate.netnih.gov For a molecule like 4-chlorobenzyl alcohol, this could mean selectively deuterating the aromatic ring or the benzylic position.
Flow Chemistry Systems: Emerging technologies like deuterium-labeled compound flow synthesis systems offer significant advantages. bionauts.jp These systems can operate at ambient pressure and room temperature, use readily available deuterium sources like heavy water (D₂O), and allow for the reuse of raw materials, making the process more sustainable and cost-effective. bionauts.jp Such systems have shown high reaction performance, achieving 80-99% deuterium introduction and high yields. bionauts.jp
Photoredox and Electrochemical Methods: Photochemical and electrochemical approaches represent a frontier in deuteration chemistry. researchgate.netbionauts.jp These methods can activate C-H bonds under exceptionally mild conditions, offering new pathways for selective deuterium labeling that are complementary to traditional thermal methods.
| Deuteration Strategy | Deuterium Source | Key Advantages | Research Focus |
|---|---|---|---|
| Catalytic Hydrogen Isotope Exchange (HIE) | D₂ Gas, D₂O, Acetone-d6 | Direct C-H functionalization, high selectivity. researchgate.net | Development of non-precious metal catalysts (e.g., Iridium-based), milder reaction conditions. nih.govacs.org |
| Flow Synthesis Systems | D₂O | Low environmental impact, reusable materials, high yield (80-98%), ambient conditions. bionauts.jp | Integration of new membrane technologies (e.g., graphene oxide) for enhanced efficiency. bionauts.jp |
| Synthesis from Deuterated Precursors | Deuterated starting materials (e.g., C₂D₂) | Precise control over labeling pattern. simsonpharma.com | Simplifying multi-step syntheses and improving overall yield. nih.gov |
| Enzymatic Synthesis | Deuterated cofactors/substrates | High stereospecificity and regioselectivity. simsonpharma.comnih.gov | Coupling multiple enzyme systems (e.g., formate (B1220265) dehydrogenase and alcohol dehydrogenase) for one-pot syntheses. nih.gov |
Integration with Emerging Analytical Technologies for Enhanced Sensitivity and Specificity
Isotopically labeled compounds are invaluable tools in analytical chemistry, primarily for their use as internal standards to improve the accuracy and precision of techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. scbt.com this compound is ideally suited for these applications.
Future advancements lie in coupling these labeled standards with next-generation analytical platforms:
High-Resolution Mass Spectrometry (HRMS): In quantitative MS, a known amount of the deuterated standard is added to a sample. researchgate.net Since the deuterated compound is chemically identical to the analyte but has a different mass, it can be distinguished by the mass spectrometer. This allows for precise quantification by correcting for sample loss during preparation and variations in instrument response. The integration of this compound with HRMS techniques will enable highly accurate trace-level detection in complex matrices.
Tandem Mass Spectrometry (GC-MS/MS): In GC-MS/MS, deuterated standards are crucial for developing robust analytical methods for simultaneous analysis of multiple compounds. sigmaaldrich.com The distinct mass of the deuterated standard helps to create highly selective and sensitive detection methods, minimizing interference from other components in the sample.
Advanced NMR Spectroscopy: While deuterated solvents are standard in NMR, the use of deuterated internal standards can also enhance spectral analysis. simsonpharma.com The absence of certain proton signals in the deuterated standard simplifies complex spectra and can aid in the structural elucidation of unknown metabolites or degradation products.
| Analytical Technology | Role of this compound | Benefit |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Internal Standard | Improves accuracy and precision of quantification by accounting for analyte loss during sample preparation and injection. scbt.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Internal Standard | Enables highly sensitive and selective detection in complex biological or environmental samples; crucial for pharmacokinetic studies. researchgate.netsigmaaldrich.com |
| High-Resolution Mass Spectrometry (HRMS) | Internal Standard | Allows for exact mass measurements, leading to unambiguous identification and quantification of the target analyte at very low concentrations. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Reference Compound | Aids in spectral interpretation by providing a clean reference signal and can be used in studies of reaction mechanisms or metabolic pathways. simsonpharma.com |
Exploration in Advanced Materials Science and Catalyst Development Contexts
The unique properties of deuterated compounds are increasingly being explored in materials science and catalysis. scbt.com The kinetic isotope effect can be leveraged to enhance material stability or to probe reaction mechanisms at a fundamental level.
Improving Material Longevity: In materials like organic light-emitting diodes (OLEDs), replacing specific C-H bonds with stronger C-D bonds can slow down degradation pathways, thereby increasing the operational lifetime of the device. acs.org Future research could explore the incorporation of this compound or similar deuterated building blocks into polymer backbones or other organic materials to test this principle. There is potential for application in battery materials development, where stability is paramount. fishersci.co.uk
Mechanistic Studies in Catalysis: Deuterated molecules are powerful probes for elucidating reaction mechanisms. By tracking the position of deuterium atoms in the products of a catalytic reaction, researchers can infer the specific bonds that are broken and formed during the process. For example, in the oxidation of 4-chlorobenzyl alcohol using a novel catalyst, switching to the deuterated version could reveal whether the benzylic C-H bond cleavage is the rate-determining step. chemicalbook.com This information is vital for designing more efficient and selective catalysts.
Interdisciplinary Applications in Environmental Chemical Research and Biogeochemistry
Environmental scientists utilize isotopically labeled compounds to trace the movement, transformation, and fate of chemicals in ecosystems. scbt.com This is particularly relevant for classes of compounds like chlorinated aromatic hydrocarbons, which can be persistent environmental pollutants.
Pollutant Fate and Transport Studies: this compound can be used as a tracer compound in environmental studies. By "spiking" a soil or water sample with the deuterated compound, researchers can track its degradation, adsorption to particles, and transport through the system with high precision using mass spectrometry. scbt.com This helps in building accurate environmental models to predict the long-term behavior of pollutants.
Elucidating Bioremediation Pathways: Understanding how microorganisms break down pollutants is key to developing effective bioremediation strategies. By exposing microbial cultures to this compound and analyzing the resulting metabolites, scientists can map the specific metabolic pathways involved. nih.gov The deuterium label acts as a flag, allowing researchers to follow the atoms from the parent compound through various biochemical transformations, which can be crucial when metabolic pathways are unknown or complex. nih.gov This approach combines labeling experiments with advanced analytical techniques to provide deep insights into enzyme function and microbial metabolism. nih.gov
Q & A
Q. What are the optimal synthetic routes for preparing 4-Chlorobenzyl Alcohol-d6 with high isotopic purity?
- Methodological Answer : Deuterated analogs like this compound are typically synthesized via nucleophilic substitution or reduction of deuterated precursors. For example, 4-chlorobenzyl chloride (non-deuterated) can be refluxed with deuterated reducing agents (e.g., NaBD₄ in D₂O) to introduce deuterium at the benzyl position. Ensure anhydrous conditions and inert atmosphere to minimize proton exchange. Purification via flash chromatography (e.g., CHCl₃/MeOH gradients) followed by recrystallization in deuterated ethanol enhances isotopic purity (>98%) .
- Key Considerations : Monitor isotopic incorporation using LC-MS or NMR (²H NMR at 61.4 MHz).
Q. How can this compound be characterized to confirm structural and isotopic integrity?
- Methodological Answer :
- NMR : ¹H NMR will show absence of protons at the deuterated benzyl position (δ ~4.6 ppm for -CH₂OH in non-deuterated form). ¹³C NMR confirms backbone integrity.
- Mass Spectrometry : High-resolution MS (HRMS) detects molecular ion clusters (e.g., [M+D]⁺) with isotopic patterns consistent with 6 deuterium atoms.
- FT-IR : Compare O-H stretching (~3200 cm⁻¹) and C-Cl (~750 cm⁻¹) bands to non-deuterated analogs .
Q. What analytical methods are suitable for quantifying trace impurities in this compound?
- Methodological Answer : Use HPLC-UV with a C18 column (e.g., 5 µm, 250 × 4.6 mm) and gradient elution (acetonitrile/0.1% D₂O TFA) to resolve impurities like residual 4-chlorobenzyl chloride-d6. For genotoxic impurities (e.g., halides), adapt a derivatization-HPLC method using 1-(4-nitrophenyl)piperazine to enhance UV detection limits (LOQ < 1 ppm) .
Advanced Research Questions
Q. How does deuteration at the benzyl position influence the metabolic stability of this compound in hepatic microsomal assays?
- Methodological Answer :
- Experimental Design : Incubate this compound with human liver microsomes (HLMs) in deuterated PBS (pD 7.4) containing NADPH. Monitor deuterium retention via LC-MS/MS over time.
- Data Analysis : Compare half-life (t₁/₂) to non-deuterated controls. The kinetic isotope effect (KIE) from C-D bond strength (~2–10× slower cleavage) reduces oxidative metabolism by CYP450 enzymes, enhancing metabolic stability .
Q. What are the challenges in resolving isotopic effects on reaction mechanisms involving this compound?
- Methodological Answer : Use isotopic labeling studies in model reactions (e.g., esterification or oxidation). For example, track deuterium migration during acid-catalyzed reactions using ²H NMR. Computational modeling (DFT) can predict isotopic effects on transition states. Note that solvent deuteration (e.g., D₂O vs. H₂O) may alter reaction kinetics, requiring controlled experiments .
Q. How can crystallographic data clarify structural modifications induced by deuteration in this compound?
- Methodological Answer : Perform X-ray crystallography on single crystals grown from deuterated solvents. Compare unit cell parameters (e.g., bond lengths, angles) to non-deuterated analogs. Deuterium’s smaller neutron scattering length enhances precision in neutron diffraction studies, revealing subtle isotopic distortions in hydrogen-bonding networks .
Data Contradiction and Troubleshooting
Q. How to address discrepancies in synthetic yields of this compound across different methods?
- Methodological Answer :
- Root Cause Analysis : Compare reaction conditions (e.g., solvent deuteration level, catalyst purity). For example, K₂CO₃ in ethanol (non-deuterated) may introduce protons, reducing isotopic purity.
- Optimization : Use deuterated K₂CO₃ (e.g., K₂CO₃ in D₂O) and strictly anhydrous solvents. Monitor reaction progress via TLC (silica GF254, UV visualization) .
Q. Why do GC-MS/MS results vary when analyzing this compound in biological matrices?
- Methodological Answer :
- Matrix Effects : Biological samples (e.g., plasma) contain endogenous compounds that interfere with ionization. Use solid-phase microextraction (SPME) with deuterated internal standards (e.g., 4-Chlorobenzyl Alcohol-d8) to normalize recovery.
- Method Validation : Calibrate using matrix-matched standards and validate precision (RSD < 15%) and accuracy (80–120%) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
